molecular formula C11H14FNS B13073195 N-(3-fluorophenyl)thian-3-amine

N-(3-fluorophenyl)thian-3-amine

Katalognummer: B13073195
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: DVVBNBHGXWVNBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorophenyl)thian-3-amine is an organic compound with the molecular formula C11H14FNS. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a thian-3-amine moiety. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)thian-3-amine typically involves the reaction of 3-fluoroaniline with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are carefully monitored to maintain consistency in product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-fluorophenyl)thian-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3-fluorophenyl)thian-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-fluorophenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors that regulate cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-fluorophenyl)thian-3-amine
  • N-(4-fluorophenyl)thian-3-amine
  • N-(3-chlorophenyl)thian-3-amine

Uniqueness

N-(3-fluorophenyl)thian-3-amine is unique due to the specific position of the fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties. This positional isomerism can lead to differences in reactivity, biological activity, and pharmacokinetics compared to its analogues .

Eigenschaften

Molekularformel

C11H14FNS

Molekulargewicht

211.30 g/mol

IUPAC-Name

N-(3-fluorophenyl)thian-3-amine

InChI

InChI=1S/C11H14FNS/c12-9-3-1-4-10(7-9)13-11-5-2-6-14-8-11/h1,3-4,7,11,13H,2,5-6,8H2

InChI-Schlüssel

DVVBNBHGXWVNBD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CSC1)NC2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.